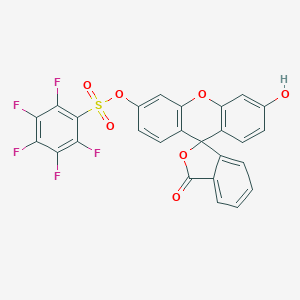

Pentafluorobenzenesulfonyl fluorescein

Vue d'ensemble

Description

Pentafluorobenzenesulfonyl fluorescein is a fluorescent probe that functions by a nonoxidative mechanism . It is a H2O2-selective sensor that can be used to detect H2O2 levels in cells . It is normally non-fluorescent but fluoresces upon perhydrolysis of the sulfonyl linkage by H2O2 .

Molecular Structure Analysis

The molecular formula of Pentafluorobenzenesulfonyl fluorescein is C26H11F5O7S . Its average mass is 562.418 Da and its monoisotopic mass is 562.014587 Da .Chemical Reactions Analysis

Pentafluorobenzenesulfonyl fluorescein functions by a nonoxidative mechanism . It fluoresces upon perhydrolysis of the sulfonyl linkage . It is selective for hydrogen peroxide over hydroxyl radical, tert-butyl hydroperoxide, superoxide anion, singlet oxygen, and nitrates .Physical And Chemical Properties Analysis

Pentafluorobenzenesulfonyl fluorescein has a molecular weight of 562.4 g/mol . It is a crystalline solid . It is soluble in DMF (30 mg/ml), DMSO (30 mg/ml), DMSO:PBS (pH 7.2) (1:1) (0.25 mg/ml), and Ethanol (20 mg/ml) .Applications De Recherche Scientifique

Detection of Reactive Oxygen Species (ROS)

Pentafluorobenzenesulfonyl fluorescein: is utilized as a selective fluorescent probe for detecting hydrogen peroxide (H2O2) , a reactive oxygen species. The compound is deprotected by H2O2 to regenerate fluorescein, which is an improved version of acyl resorufins . This application is crucial in understanding the physiological roles of ROS in cellular systems.

Ratiometric Fluorescent Probing

The compound serves as a ratiometric fluorescent probe that can rapidly detect H2O2 in living cells. It responds selectively and sensitively to H2O2 within 10 minutes, shifting its fluorescence from 440 nm to 540 nm upon deprotection by H2O2 . This is significant for monitoring and imaging H2O2 in various cell types, including liver cancer HepG2 cells.

Cellular Physiology and Pathology

In cellular physiology, Pentafluorobenzenesulfonyl fluorescein is used to “watch” the behavior of biomolecules in living cells in real-time. It provides spatial and temporal information about target biomolecules, contributing to the understanding of cellular physiology and pathology .

Biological Messenger in Signal Transduction

At low concentrations, H2O2 functions as a biological messenger in signal transduction systems. The use of Pentafluorobenzenesulfonyl fluorescein allows researchers to track these low concentrations and study their role in physiological and pathological processes .

Whole Cell Systems Probing

This compound can be used as a probe for hydrogen peroxide in whole cell systems. It fluoresces upon perhydrolysis of the sulfonyl linkage and is selective for H2O2 over other ROS . This specificity is beneficial for accurate detection and study of H2O2 in various biological contexts.

Analytical Chemistry

Pentafluorobenzenesulfonyl fluorescein: is also important in the field of analytical chemistry, where it is used to design and synthesize selective fluorescent probes for H2O2. These probes are essential for elucidating unknown physiological mechanisms associated with target ROS .

Mécanisme D'action

Target of Action

Pentafluorobenzenesulfonyl fluorescein is primarily targeted towards hydrogen peroxide (H2O2) . Hydrogen peroxide is a reactive oxygen species (ROS) that plays a crucial role in various biological processes, including cell signaling and immune response .

Mode of Action

The compound operates through a non-oxidative mechanism . It is normally non-fluorescent but undergoes a transformation upon interaction with its target, H2O2 . Specifically, the sulfonyl linkage in the compound is perhydrolyzed by H2O2, leading to the release of fluorescein and a significant enhancement of fluorescence .

Biochemical Pathways

This includes oxidative stress pathways and various signaling pathways where H2O2 acts as a secondary messenger .

Pharmacokinetics

It is soluble in DMSO and ethanol , which could potentially aid in its distribution and absorption in biological systems.

Result of Action

Upon interaction with H2O2, Pentafluorobenzenesulfonyl fluorescein fluoresces, providing a visual indication of the presence and quantity of H2O2 . This allows for the detection and monitoring of H2O2 levels in various biological systems, including cells , bacteria , and plants .

Action Environment

The action of Pentafluorobenzenesulfonyl fluorescein can be influenced by various environmental factors. For instance, the compound’s fluorescence upon interaction with H2O2 can be detected using specific wavelengths (excitation at 485 ±20 nm and emission at 530 ±25 nm) . Additionally, it should be stored in a dry, dark environment at -20°C to maintain its stability .

Safety and Hazards

Orientations Futures

Fluorescent probes like Pentafluorobenzenesulfonyl fluorescein are increasingly important for the detection and imaging of biological signaling molecules . Future development directions include developing more sensitive and specific probes , and expanding the application of fluorescent probes in various fields such as biomedical, environmental monitoring, and food safety .

Propriétés

IUPAC Name |

(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) 2,3,4,5,6-pentafluorobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H11F5O7S/c27-19-20(28)22(30)24(23(31)21(19)29)39(34,35)38-12-6-8-16-18(10-12)36-17-9-11(32)5-7-15(17)26(16)14-4-2-1-3-13(14)25(33)37-26/h1-10,32H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIBLLPHZQUTIBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OS(=O)(=O)C6=C(C(=C(C(=C6F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H11F5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587900 | |

| Record name | 6'-Hydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-3'-yl 2,3,4,5,6-pentafluorobenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentafluorobenzenesulfonyl fluorescein | |

CAS RN |

728912-45-6 | |

| Record name | 6'-Hydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-3'-yl 2,3,4,5,6-pentafluorobenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate](/img/structure/B26046.png)

![4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B26047.png)

![2-Oxabicyclo[2.2.1]heptan-3-one, 1,7,7-trimethyl-](/img/structure/B26053.png)

![9-Bromo-9-borabicyclo[3.3.1]nonane](/img/structure/B26058.png)

![4-methyl-3-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,3-dihydrobenzimidazol-5-yl]-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B26070.png)

![(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) (Z)-octadec-9-enoate](/img/structure/B26071.png)